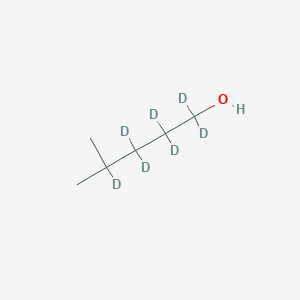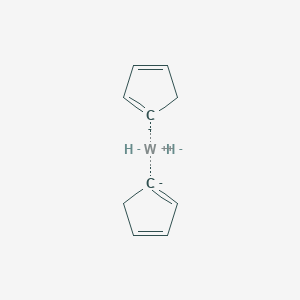
Bis(cyclopentadienyl)tungsten dihydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)tungsten dihydride: is an organometallic compound with the formula C₁₀H₁₂W It is a member of the metallocene family, characterized by the presence of two cyclopentadienyl (Cp) ligands bound to a central tungsten atom, along with two hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)tungsten dihydride can be synthesized through several methods. One common approach involves the reaction of tungsten hexachloride with cyclopentadienyl sodium, followed by reduction with lithium aluminum hydride. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(cyclopentadienyl)tungsten dihydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The hydrogen atoms can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted tungsten compounds.
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)tungsten dihydride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(cyclopentadienyl)tungsten dihydride involves its ability to coordinate with various substrates through its tungsten center. The cyclopentadienyl ligands provide stability, while the tungsten atom can participate in various chemical reactions. The compound can interact with molecular targets, such as enzymes and proteins, through coordination bonds, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
- Bis(cyclopentadienyl)molybdenum dihydride
- Bis(cyclopentadienyl)chromium dihydride
- Bis(cyclopentadienyl)ruthenium dihydride
Comparison: Bis(cyclopentadienyl)tungsten dihydride is unique due to the presence of tungsten, which imparts distinct chemical properties compared to its molybdenum, chromium, and ruthenium counterparts. Tungsten’s higher atomic weight and different electronic configuration result in variations in reactivity and stability .
Eigenschaften
Molekularformel |
C10H12W-2 |
|---|---|
Molekulargewicht |
316.04 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;hydride;tungsten(2+) |
InChI |
InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1 |
InChI-Schlüssel |
YXWCPJISFIYUQB-UHFFFAOYSA-N |
Kanonische SMILES |
[H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


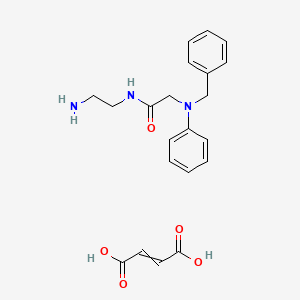
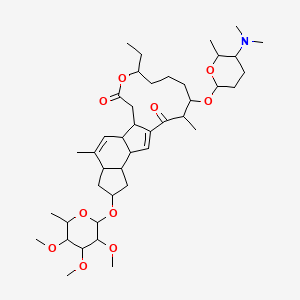
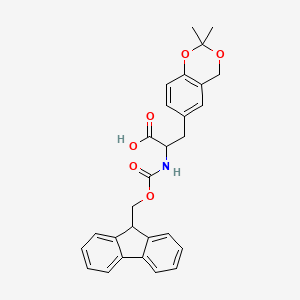
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
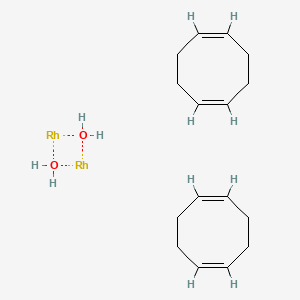
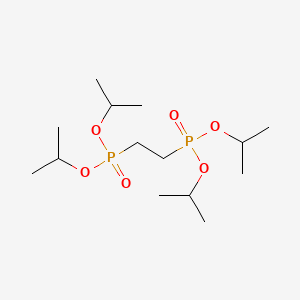
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
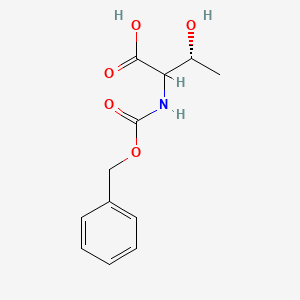

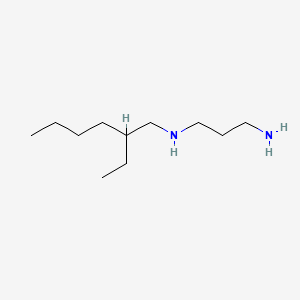
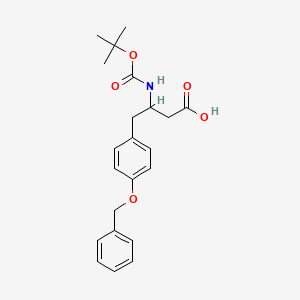
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
